2,4-Dichloro-3-fluorobenzodifluoride
CAS No.: 1807053-08-2
Cat. No.: VC2773667
Molecular Formula: C7H3Cl2F3
Molecular Weight: 215 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1807053-08-2 |
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Molecular Formula | C7H3Cl2F3 |
Molecular Weight | 215 g/mol |
IUPAC Name | 1,3-dichloro-4-(difluoromethyl)-2-fluorobenzene |
Standard InChI | InChI=1S/C7H3Cl2F3/c8-4-2-1-3(7(11)12)5(9)6(4)10/h1-2,7H |
Standard InChI Key | GPVOMGUXNOQLES-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C(=C1C(F)F)Cl)F)Cl |
Canonical SMILES | C1=CC(=C(C(=C1C(F)F)Cl)F)Cl |
Introduction
Chemical Structure and Properties
2,4-Dichloro-3-fluorobenzotrifluoride is a halogenated aromatic compound with the molecular formula C₇H₂Cl₂F₄ and a molecular weight of 232.99 g/mol . The compound features a benzene ring substituted with two chlorine atoms at positions 2 and 4, a fluorine atom at position 3, and a trifluoromethyl group (CF₃) . This unique arrangement of halogen substituents contributes to its distinct chemical properties and reactivity.
The compound is alternatively known by several names including 2,4-Dichloro-alpha,alpha,alpha,3-tetrafluorotoluene and 1,3-Dichloro-2-fluoro-4-(trifluoromethyl)benzene . Its chemical structure can be represented by the SMILES notation: C1=CC(=C(C(=C1C(F)(F)F)Cl)F)Cl .
Physical and Chemical Properties
Table 1: Physical and Chemical Properties of 2,4-Dichloro-3-fluorobenzotrifluoride
The compound exhibits characteristics typical of halogenated aromatics, including limited water solubility and good solubility in organic solvents. The presence of multiple halogen atoms (chlorine and fluorine) influences its reactivity, making it particularly useful in organic synthesis applications.
Applications and Uses
2,4-Dichloro-3-fluorobenzotrifluoride has several important applications across different fields, making it a valuable compound in chemical research and industry.
Research Applications
As a functionalized benzotrifluoride, this compound serves as an important building block in organic synthesis. The presence of multiple reactive halogen substituents (two chlorine atoms and one fluorine atom) provides sites for further chemical modifications. This makes it particularly useful in:
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Medicinal Chemistry: The compound can serve as a precursor in the synthesis of pharmaceutical candidates, particularly those requiring halogenated aromatic cores.
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Material Science: Halogenated aromatics are often incorporated into advanced materials with unique electronic properties.
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Chemical Biology: The compound may be explored for studying biological systems and molecular interactions.
Industrial Applications
In industrial settings, 2,4-Dichloro-3-fluorobenzotrifluoride finds applications in:
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Production of specialty chemicals
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Development of agrochemicals
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Synthesis of fluorinated materials with specific properties
The unique combination of chlorine and fluorine substituents contributes to its value in these applications, as halogenated compounds often exhibit desirable properties including stability, reactivity at specific sites, and altered electronic characteristics.
Structural Comparisons with Related Compounds
The chemical and physical properties of 2,4-Dichloro-3-fluorobenzotrifluoride can be better understood by comparing it with structurally related compounds.
Comparison with Similar Halogenated Benzotrifluorides
Table 3: Comparison of 2,4-Dichloro-3-fluorobenzotrifluoride with Related Compounds
These structural variations can significantly impact the reactivity, physical properties, and potential applications of each compound. The position of substituents on the aromatic ring affects electronic distribution, which in turn influences chemical behavior and interactions with biological systems.
Research Context and Applications
Synthetic Applications
As a halogenated building block, 2,4-Dichloro-3-fluorobenzotrifluoride can participate in various synthetic transformations:
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Cross-coupling reactions (Suzuki, Negishi, Buchwald-Hartwig, etc.)
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Nucleophilic aromatic substitution reactions
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Metal-halogen exchange reactions
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Directed metalation chemistry
These reactions enable the construction of more complex molecules incorporating the benzotrifluoride core, which is valuable in pharmaceutical development, material science, and agricultural chemistry.
Future Research Directions
Several promising research directions could further explore the utility of 2,4-Dichloro-3-fluorobenzotrifluoride:
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Development of more efficient and environmentally friendly synthesis methods
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Exploration of its potential as a building block in pharmaceutical lead optimization
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Investigation of its applications in materials science, particularly for fluorinated polymers and electronic materials
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Computational studies to better understand its electronic properties and reactivity patterns
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